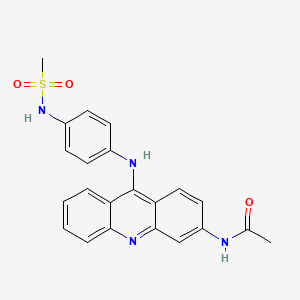
5-((Methylamino)methyl)thiophen-3-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Methylamino)methyl)thiophen-3-ylboronic acid is an organoboron compound with the molecular formula C6H10BNO2S. This compound features a thiophene ring substituted with a boronic acid group and a methylamino group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylamino)methyl)thiophen-3-ylboronic acid typically involves the introduction of the boronic acid group onto a thiophene ring. One common method is the borylation of thiophene derivatives using boronic acid reagents. For instance, the reaction of a thiophene derivative with a boronic acid reagent under Suzuki-Miyaura coupling conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
5-((Methylamino)methyl)thiophen-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
5-((Methylamino)methyl)thiophen-3-ylboronic acid has several applications in scientific research:
作用機序
The mechanism of action of 5-((Methylamino)methyl)thiophen-3-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The boronic acid group can interact with hydroxyl groups on sugars, proteins, and other biomolecules, forming stable complexes that can be detected or utilized in further reactions .
類似化合物との比較
Similar Compounds
3-Thienylboronic acid: Similar structure but lacks the methylamino group.
Thiophene-2-boronic acid: Another thiophene derivative with the boronic acid group at a different position.
Phenylboronic acid: A simpler aromatic boronic acid without the thiophene ring.
Uniqueness
5-((Methylamino)methyl)thiophen-3-ylboronic acid is unique due to the presence of both the methylamino and boronic acid groups on the thiophene ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications .
特性
分子式 |
C6H10BNO2S |
|---|---|
分子量 |
171.03 g/mol |
IUPAC名 |
[5-(methylaminomethyl)thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C6H10BNO2S/c1-8-3-6-2-5(4-11-6)7(9)10/h2,4,8-10H,3H2,1H3 |
InChIキー |
SRASSVCNDAHGFF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CSC(=C1)CNC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


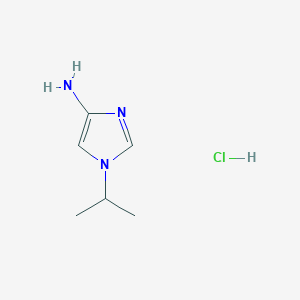
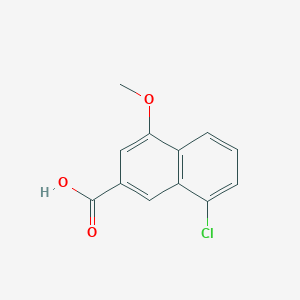
![[2-(4-Methyl-imidazol-1-yl)-ethyl]-carbamic acid benzyl ester](/img/structure/B13937406.png)
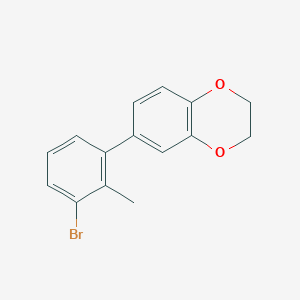
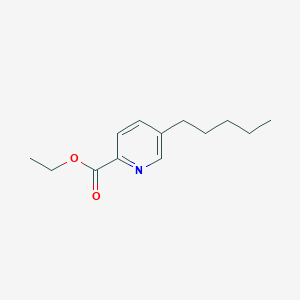
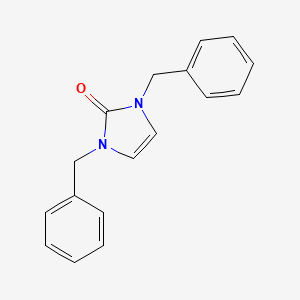
![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester](/img/structure/B13937432.png)
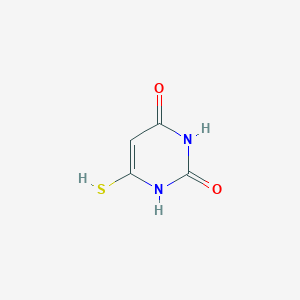
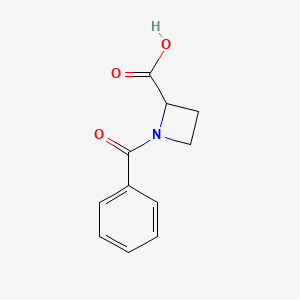
![Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13937460.png)
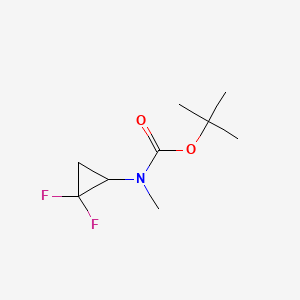

![1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B13937495.png)
